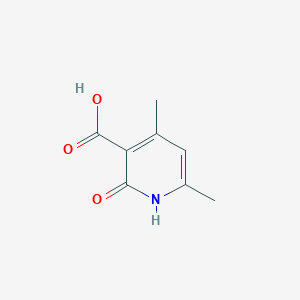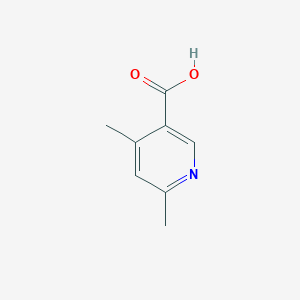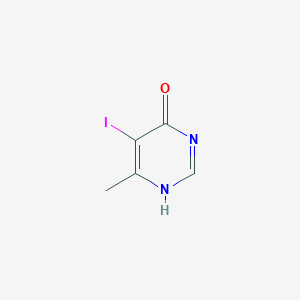
5-Iodo-6-methylpyrimidin-4-ol
Overview
Description
5-Iodo-6-methylpyrimidin-4-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol . It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrimidin-4-ol typically involves the iodination of 4-hydroxy-6-methylpyrimidine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent . The reaction is carried out in acetic acid at room temperature. The process involves the following steps:
- To 70 g (0.64 mol) of 4-hydroxy-6-methylpyrimidine in acetic acid, 127 g (0.56 mol) of N-iodo-succinimide is added portion-wise at room temperature within 15 minutes.
- The reaction mixture is stirred at room temperature until all starting material is consumed (approximately 30 hours).
- The reaction mixture is then diluted with water, and the solid product is filtered off, washed with an aqueous sodium thiosulfate solution to remove excess iodine, and dried in vacuo .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of N-iodo-succinimide and acetic acid provides a straightforward and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Reactions: Oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: 5-Iodo-6-methylpyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: The compound’s unique structure and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methylpyrimidin-4-ol and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the hydroxyl group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Bromo-6-methylpyrimidin-4-ol
- 5-Chloro-6-methylpyrimidin-4-ol
- 5-Fluoro-6-methylpyrimidin-4-ol
Comparison: 5-Iodo-6-methylpyrimidin-4-ol is unique due to the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different steric and electronic effects, influencing the compound’s overall properties and applications .
Properties
IUPAC Name |
5-iodo-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGJGWIEPTDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346957 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-74-1 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








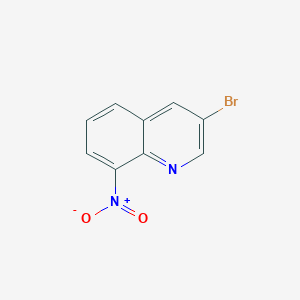
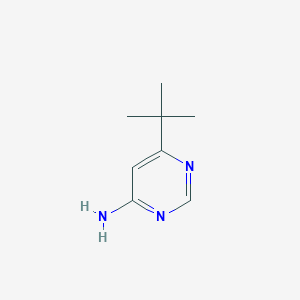
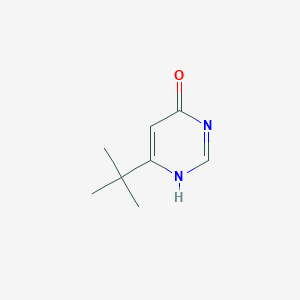

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
